3-Nitro-1-octyl-1H-pyrazole
Overview
Description
3-Nitro-1-octyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . The presence of a nitro group and an octyl chain in its structure makes it unique and potentially useful in various applications.
Mechanism of Action
Target of Action
Pyrazoles, the core structure of this compound, are known to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .
Mode of Action
It’s worth noting that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the compound’s interaction with its targets and any resulting changes .
Biochemical Pathways
Pyrazoles have been noted for their role in various biochemical reactions.
Result of Action
Pyrazole derivatives have been noted for their diverse pharmacological effects, including potential antileishmanial and antimalarial activities .
Action Environment
It’s worth noting that the role of solvents in the tautomeric stabilization of pyrazole derivatives has been investigated .
Biochemical Analysis
Biochemical Properties
3-Nitro-1-octyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound acts as an inhibitor of these enzymes, affecting the metabolic pathways and altering the pharmacokinetics of co-administered drugs .
Additionally, this compound has been shown to interact with nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). By inhibiting NOS, this compound can modulate NO levels, which play a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been found to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes and disrupting mitochondrial function . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival .
In neuronal cells, this compound has been shown to modulate neurotransmitter release and synaptic plasticity by inhibiting NOS and reducing NO production . This can have implications for neurodegenerative diseases and conditions associated with altered NO signaling.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of cytochrome P450 enzymes, which leads to altered drug metabolism and potential drug-drug interactions . The compound binds to the heme group of these enzymes, preventing the oxidation of substrates and reducing their catalytic activity.
Another important mechanism is the inhibition of NOS, which decreases NO production and affects NO-mediated signaling pathways . This inhibition occurs through the binding of this compound to the active site of NOS, blocking the conversion of L-arginine to NO.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been shown to affect cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are often dose-dependent and may involve oxidative stress and mitochondrial dysfunction.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The compound can be metabolized by these enzymes to form various metabolites, which may have different biological activities and toxicities. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it affects mitochondrial function and induces apoptosis in cancer cells . Additionally, the compound can be found in the endoplasmic reticulum, where it interacts with enzymes involved in protein folding and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1-octyl-1H-pyrazole typically involves the reaction of 1-octylhydrazine with a suitable nitroalkene under acidic or basic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring. Common reagents used in this synthesis include nitroalkenes, hydrazines, and catalysts such as acids or bases .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalysts and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-1-octyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted pyrazoles, depending on the specific reaction and conditions .
Scientific Research Applications
3-Nitro-1-octyl-1H-pyrazole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1-phenyl-1H-pyrazole: Similar in structure but with a phenyl group instead of an octyl chain.
3-Nitro-1-methyl-1H-pyrazole: Contains a methyl group instead of an octyl chain.
3-Nitro-1-ethyl-1H-pyrazole: Features an ethyl group in place of the octyl chain.
Uniqueness
3-Nitro-1-octyl-1H-pyrazole is unique due to its long octyl chain, which imparts distinct physicochemical properties such as increased lipophilicity and potential for membrane interactions. This makes it particularly useful in applications requiring enhanced solubility in organic solvents and interaction with lipid membranes .
Properties
IUPAC Name |
3-nitro-1-octylpyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-2-3-4-5-6-7-9-13-10-8-11(12-13)14(15)16/h8,10H,2-7,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTZINFKLCVVAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=CC(=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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